molecular formula C13H17N3O2 B2616913 4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid CAS No. 1284686-48-1

4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

Cat. No.: B2616913
CAS No.: 1284686-48-1
M. Wt: 247.298
InChI Key: VAMIBZMEUNARNZ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C13H17N3O2 This compound features a pyrimidine ring substituted with a cyclopropyl group at the 4-position, a piperidin-1-yl group at the 2-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst such as rhodium or copper.

    Attachment of the Piperidin-1-yl Group: The piperidin-1-yl group can be attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the pyrimidine ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable precursor, such as a halogenated pyrimidine, using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidin-1-yl group or the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxylic acid: Similar structure with a phenyl group instead of a cyclopropyl group.

    2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid: Similar structure with a pyridinyl group instead of a piperidin-1-yl group.

    4-Cyclopropyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid: Similar structure with a morpholinyl group instead of a piperidin-1-yl group.

Uniqueness

4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-cyclopropyl-2-piperidin-1-ylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-12(18)10-8-14-13(15-11(10)9-4-5-9)16-6-2-1-3-7-16/h8-9H,1-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMIBZMEUNARNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C(=N2)C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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